3-(3-Methylbut-2-en-1-yl)oxane-3-carbaldehyde is an organic compound with the molecular formula . This compound features an oxane ring substituted with a 3-methylbut-2-en-1-yl group and an aldehyde functional group, making it of interest in various fields of chemical research due to its unique structure and reactivity. It has applications in organic synthesis and potential biological studies.
The compound is synthesized through various chemical methods, often utilizing commercially available precursors such as 3-methylbut-2-en-1-ol and oxane derivatives. Its production can be scaled for industrial applications, ensuring consistent quality and yield.
3-(3-Methylbut-2-en-1-yl)oxane-3-carbaldehyde falls under the category of organic compounds, specifically aldehydes and ethers due to its functional groups. It is classified based on its molecular structure and reactivity profile, which are critical for its application in synthetic chemistry and potential medicinal uses.
The synthesis of 3-(3-Methylbut-2-en-1-yl)oxane-3-carbaldehyde typically involves several key steps:
The synthesis may utilize batch reactors or continuous flow synthesis methods for larger scale production. Optimization of solvents, catalysts, and purification techniques is essential to achieve high yields and purity of the final product.
The molecular structure of 3-(3-Methylbut-2-en-1-yl)oxane-3-carbaldehyde can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 3-(3-methylbut-2-enyl)oxane-3-carbaldehyde |
| InChI | InChI=1S/C11H18O2/c1-10(2)4-6-11(8-12)5-3-7-13-9-11/h4,8H,3,5-7,9H2,1-2H3 |
| InChI Key | YWWSYVYOTHKRCF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCC1(CCCOC1)C=O)C |
The structure features a six-membered oxane ring with a side chain that includes an aldehyde functional group.
3-(3-Methylbut-2-en-1-yl)oxane-3-carbaldehyde can participate in several chemical reactions:
The following reagents are commonly used in reactions involving this compound:
Major products from these reactions include:
The physical properties of 3-(3-Methylbut-2-en-1-yl)oxane-3-carbaldehyde include:
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties influence the compound's behavior in various chemical reactions and applications.
The applications of 3-(3-Methylbut-2-en-1-yloxane)-carbaldehyde are diverse:
These applications highlight the compound's versatility in both academic research and industrial settings.
CAS No.: 28008-55-1
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7